![molecular formula C22H28Cl2N4O B8235294 N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride](/img/structure/B8235294.png)
N-[3-(dimethylamino)propyl]-2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride is a compound known for its ability to stabilize the DNA-binding domain of the p53 protein, thereby maintaining the activity of p53 as a tumor suppressor and transcription factor . This compound has shown significant cancer preventive and therapeutic activity in various in vivo animal models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in solid form and stored under desiccating conditions to maintain its stability .
化学反应分析
Types of Reactions
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce different alkane derivatives .
科学研究应用
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a stabilizing agent for p53 protein, which is crucial in cancer research.
Biology: Studied for its role in cell cycle arrest and apoptosis.
Medicine: Investigated for its potential as a chemopreventive and therapeutic agent in cancer treatment.
Industry: Utilized in the production of various pharmaceuticals and research chemicals.
作用机制
The compound exerts its effects by stabilizing the DNA-binding domain of the p53 protein. This stabilization maintains the activity of p53 as a tumor suppressor and transcription factor, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the p53 signaling pathway, which is crucial for regulating cell growth and preventing tumor formation .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Quinazoline derivatives: These compounds share a similar structure and are known for their diverse biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Another compound with similar stabilizing properties.
Diphenhydramine derivatives: These compounds also exhibit stabilizing effects on various proteins.
Uniqueness
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N’,N’-dimethylpropane-1,3-diamine;dihydrochloride is unique due to its specific ability to stabilize the p53 protein, making it a valuable compound in cancer research and therapy .
属性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFDJIOGCGSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
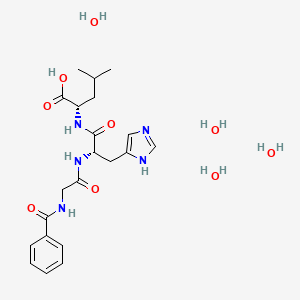
![(11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B8235229.png)
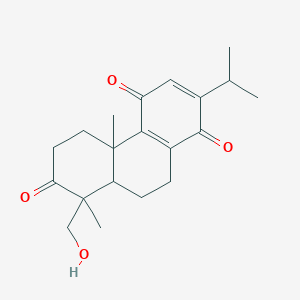
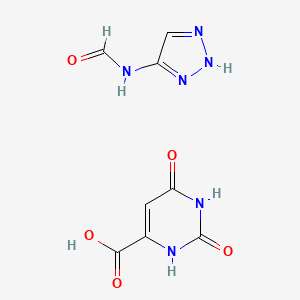
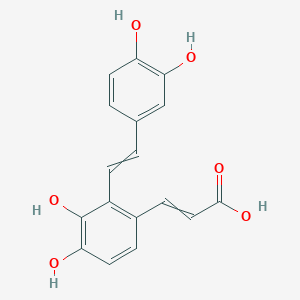
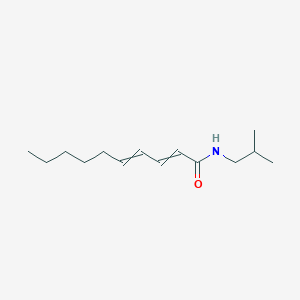
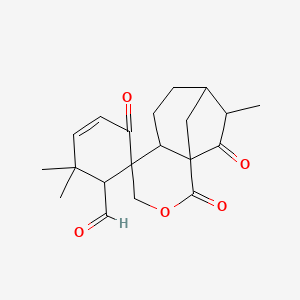
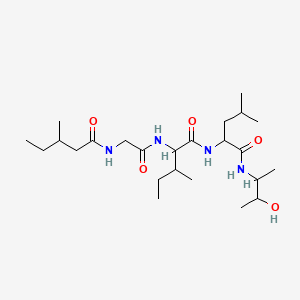
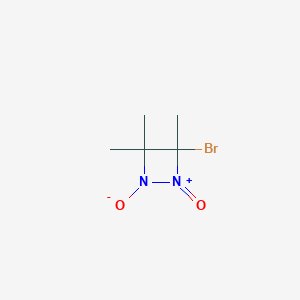
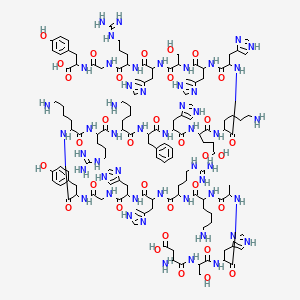
![3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole](/img/structure/B8235277.png)
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 3-methylbut-2-enoate](/img/structure/B8235281.png)
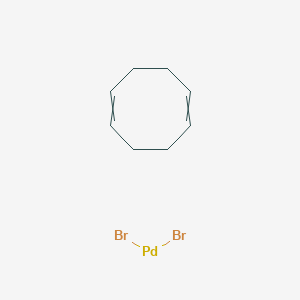
![3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone](/img/structure/B8235305.png)
